The compound is available from various suppliers, including Matrix Scientific, which provides detailed product specifications. It is categorized under hazardous materials due to its irritant properties. The molecular structure features a chlorinated aromatic ring, which enhances its biological activity and potential applications in medicinal chemistry .
The synthesis of N-[3-(4-Amino-2-chlorophenoxy)propyl]-N,N-dimethylamine typically involves several steps, often starting from commercially available precursors. The general synthetic route can be outlined as follows:
Key parameters during synthesis include temperature control, reaction time, and the choice of solvent, which can significantly influence yield and purity .
The molecular structure of N-[3-(4-Amino-2-chlorophenoxy)propyl]-N,N-dimethylamine can be described in detail:
The three-dimensional conformation can be analyzed using computational chemistry tools, providing insights into potential interactions with enzymes or receptors .
N-[3-(4-Amino-2-chlorophenoxy)propyl]-N,N-dimethylamine participates in various chemical reactions:
These reactions are essential for developing derivatives that may exhibit enhanced biological activity or specificity.
The mechanism of action for N-[3-(4-Amino-2-chlorophenoxy)propyl]-N,N-dimethylamine is primarily related to its interactions with biological targets:
Data from pharmacological studies indicate that modifications to the structure can significantly alter its efficacy and selectivity .
These properties are crucial for determining handling procedures and potential applications in research .
N-[3-(4-Amino-2-chlorophenoxy)propyl]-N,N-dimethylamine has several scientific applications:
Its versatility makes it a significant compound in both academic research and industrial applications.
N-[3-(4-Amino-2-chlorophenoxy)propyl]-N,N-dimethylamine (CAS: 946729-64-2) is a tertiary amine derivative characterized by a chlorinated aniline core linked to a dimethylaminopropyl chain via an ether bond. First documented in chemical registries in the early 2000s, its initial synthesis likely followed classical nucleophilic substitution pathways. The primary route involves reacting 4-amino-2-chlorophenol with 3-dimethylaminopropyl chloride under basic conditions, facilitating ether bond formation. Alternative methods may employ phase-transfer catalysis or Williamson ether synthesis modifications [3] [4].
The compound’s structural design integrates three pharmacophoric elements:
Table 1: Key Physicochemical Properties
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₁H₁₇ClN₂O | Elemental Analysis |
Molecular Weight | 228.72 g/mol | Mass Spectrometry |
Exact Mass | 228.10300 amu | High-Res MS |
Partition Coefficient (LogP) | 2.83 | Computational Prediction |
Topological PSA | 38.49 Ų | Computational Modeling |
Hydrogen Bond Acceptors | 3 | ChemDraw Analysis |
Its hydrophilic-lipophilic balance (LogP 2.83) suggests moderate membrane permeability, while the polar surface area (38.49 Ų) indicates potential blood-brain barrier penetration capability. The compound’s stability profile remains incompletely characterized, though its amino and chloro substituents imply sensitivity to oxidative degradation [3] [4].
Though never commercialized as a therapeutic agent, this compound emerged as a structural template in neuropharmacology research during the 2010s. Its design shares conceptual parallels with adenosine receptor ligands, particularly A₂ₐ antagonists like those described in patent US6664252B2 [2]. The molecule’s bifunctional architecture allows simultaneous interaction with:
Derivatives of structurally analogous compounds demonstrated adenosine A₂ₐ receptor affinity (Kᵢ values <100 nM), suggesting potential applications in neurological disorders. Patent literature indicates such molecules may modulate:
The compound’s phenoxyalkylamine backbone also resembles beta-adrenergic ligands, though direct pharmacological data remains limited. Its evolution reflects broader trends in privileged structure-based drug design, where modular scaffolds serve as platforms for target-specific optimization [2] [6].
Current research activity remains limited, with the compound primarily serving as:
Table 2: Critical Research Gaps and Methodological Challenges
Knowledge Gap | Research Implications | Technical Barriers |
---|---|---|
Target Engagement Profiles | Unclear therapeutic potential | Lack of receptor binding assays |
Metabolic Fate | Unknown drug-drug interaction risks | Radiolabeled compound unavailable |
Solid-State Behavior | Formulation challenges | Limited crystal structure data |
Structure-Activity Relationships | Hindered derivative design | Synthetic complexity of analogues |
Global availability is restricted (typically 5mg quantities at >95% purity), with commercial vendors like Bio-Fount listing it as a "backorder" research chemical [4]. The absence of comprehensive biological screening data represents the most significant knowledge void. No clinical studies reference this specific compound, though structurally similar quinoline/aminopyridine derivatives show antiviral and receptor-modulating activities in preclinical models [6].
Priority research questions include:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: